Scientific Field: Medicinal Chemistry
Application Summary: N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) is used in the synthesis of Human Adrenocorticotropic Hormone (αh-ACTH), a peptide hormone that stimulates the adrenal glands to release cortisol.
Methods of Application: HONB is used with N, N’-dicyelohexylcarbodiimide (DCC) for the stepwise elongation and fragment condensation in the synthesis of αh-ACTH.
Results or Outcomes: The synthetic αh-ACTH, purified on a column of carboxymethylcellulose, Amberlite XAD-2 resin and Bio-Gel P-6, was found to be homogeneous by various criteria and exhibits full biological activity (ca.
Scientific Field: Biochemistry
Application Summary: HONB is used as an excellent reagent in conjunction with DCC for peptide synthesis.
Methods of Application: Various racemization tests were conducted using HONB to see the degree of racemization during the peptide synthesis.
Results or Outcomes: The use of HONB decreases racemization, prohibits the formation of N-acylurea, and affords peptides in excellent yields and a high state of purity.
Scientific Field: Analytical Chemistry
Application Summary: HONB can be used as an internal reference for the determination of OH content by the phosphytilation method.
Methods of Application: The OH content in a sample is determined by comparing it with the known OH content in HONB using the phosphytilation method.
Results or Outcomes: This method allows for accurate determination of OH content in various samples.
Scientific Field: Organic Chemistry
Application Summary: HONB can be used as a solid mediator for the oxidation reaction of fullerene.
Methods of Application: In this application, HONB is used to facilitate the oxidation of fullerene, a molecule composed entirely of carbon.
Results or Outcomes: This method allows for controlled oxidation of fullerene, which can be useful in various applications such as the production of fullerene-based materials.
Application Summary: HONB is used in solution-phase peptide synthesis.
Methods of Application: Various racemization tests by the use of this reagent were conducted to see the degree of racemization during the peptide synthesis.
Results or Outcomes: The newly employed reagent (HONB) decreases racemization, prohibits formation of N-acylurea and affords peptides in excellent yields and a high state of purity.
Application Summary: HONB is used in the synthesis of enkephalin analogs.
N-Hydroxy-5-norbornene-2,3-dicarboximide is a white to off-white crystalline powder with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. Its melting point ranges from 165 to 170 °C, and it is soluble in ethanol . This compound is recognized for its role in solution-phase peptide synthesis and as a reagent that decreases racemization during these processes .
HONB's mechanism of action in peptide synthesis revolves around its ability to form a highly reactive intermediate (activated ester) with carboxylic acids. This intermediate reacts readily with the amine group of the next amino acid in the peptide sequence, forming a stable peptide bond. The advantage of HONB lies in its ability to activate the carboxylic acid group while minimizing racemization, a common side reaction during peptide coupling [].
The optimal conditions for reactions involving this compound typically occur at a pH of around 6 and at temperatures near 45 °C .
N-Hydroxy-5-norbornene-2,3-dicarboximide exhibits notable biological activities:
The synthesis of N-Hydroxy-5-norbornene-2,3-dicarboximide can be achieved through various methods:
N-Hydroxy-5-norbornene-2,3-dicarboximide has several applications:
N-Hydroxy-5-norbornene-2,3-dicarboximide shares similarities with several other compounds that are also used in peptide synthesis or have biological activities. Here are some notable comparisons:
Compound Name | Structure Type | Key Features |
---|---|---|
N-Hydroxysuccinimide | Succinimide derivative | Commonly used for peptide coupling; less selective than N-Hydroxy-5-norbornene. |
1-Hydroxybenzotriazole | Aromatic hydroxy compound | Used as an alternative coupling agent; may lead to racemization. |
2-(1H-benzotriazol-1-yloxy)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling agent | Highly effective but can produce toxic byproducts. |
N-Hydroxy-5-norbornene-2,3-dicarboximide stands out due to its unique structure that allows it to inhibit racemization effectively while maintaining high efficiency in peptide bond formation. Its dual functionality as both an antiviral and anticancer agent further enhances its significance in medicinal chemistry compared to similar compounds.
Irritant